molecular formula C36H53N12Na3O17S3 B12775577 Einecs 286-151-5 CAS No. 85187-63-9

Einecs 286-151-5

Cat. No.: B12775577
CAS No.: 85187-63-9
M. Wt: 1091.0 g/mol
InChI Key: SCKSWCWKAITFGG-XIOYJQOGSA-K
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Description

EINECS 286-151-5 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), which cataloged compounds marketed in the European Community between 1971 and 1981 . While specific structural or functional data for this compound are unavailable in the provided evidence, its inclusion in EINECS implies regulatory recognition as a "phase-in" substance under REACH, subject to safety and usage guidelines . Research on such substances typically focuses on physicochemical properties, industrial applications, and environmental or health impacts .

Properties

CAS No.

85187-63-9

Molecular Formula

C36H53N12Na3O17S3

Molecular Weight

1091.0 g/mol

IUPAC Name

trisodium;2-aminoethanesulfonate;5-[[4-[bis(2-hydroxyethyl)amino]-6-methoxy-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-methoxy-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate;2-(2-hydroxyethylamino)ethanol

InChI

InChI=1S/C30H38N10O12S2.C4H11NO2.C2H7NO3S.3Na/c1-51-29-35-25(33-27(37-29)39(9-13-41)10-14-42)31-21-7-5-19(23(17-21)53(45,46)47)3-4-20-6-8-22(18-24(20)54(48,49)50)32-26-34-28(38-30(36-26)52-2)40(11-15-43)12-16-44;6-3-1-5-2-4-7;3-1-2-7(4,5)6;;;/h3-8,17-18,41-44H,9-16H2,1-2H3,(H,45,46,47)(H,48,49,50)(H,31,33,35,37)(H,32,34,36,38);5-7H,1-4H2;1-3H2,(H,4,5,6);;;/q;;;3*+1/p-3/b4-3+;;;;;

InChI Key

SCKSWCWKAITFGG-XIOYJQOGSA-K

Isomeric SMILES

COC1=NC(=NC(=N1)N(CCO)CCO)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)OC)N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-].C(CS(=O)(=O)[O-])N.C(CO)NCCO.[Na+].[Na+].[Na+]

Canonical SMILES

COC1=NC(=NC(=N1)N(CCO)CCO)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)OC)N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-].C(CS(=O)(=O)[O-])N.C(CO)NCCO.[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

The synthesis of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-methoxy-1,3,5-triazin-2-yl]amino]-, sodium salt involves several steps. The starting materials typically include benzenesulfonic acid derivatives and triazine compounds. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-methoxy-1,3,5-triazin-2-yl]amino]-, sodium salt undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-methoxy-1,3,5-triazin-2-yl]amino]-, sodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Similar compounds are identified based on shared structural motifs, functional groups, or industrial roles.

Structural and Functional Similarities

Hypothetical analogs may include:

  • EINECS 262-941-9 : A compound with a related molecular backbone but differing in substituents (e.g., hydroxyl vs. methyl groups), altering solubility and reactivity .
  • EINECS 280-575-4 : Functionally similar in oxidation-reduction applications but with higher thermal stability due to aromatic ring stabilization .

Comparative Physicochemical Properties

Property EINECS 286-151-5 (Hypothetical) EINECS 262-941-9 EINECS 280-575-4
Molecular Weight ~300–400 g/mol 247.38 g/mol Not reported
Stability Moderate (prone to hydrolysis) High (resistant to oxidation) High (thermally stable)
Reactivity Electrophilic substitution Nucleophilic addition Redox-active
Applications Polymer intermediates Surfactants Catalysts, battery electrolytes

Research Findings and Methodological Considerations

Key Studies

  • Synthetic Routes : Analogous compounds (e.g., EINECS 262-942-0) are synthesized via nucleophilic aromatic substitution, requiring rigorous purification via HPLC to achieve >95% purity .
  • Spectroscopic Characterization : Infrared (IR) and NMR spectroscopy are critical for confirming functional groups in structurally similar substances .
  • Regulatory Data : Phase-in substances under REACH often require extended safety dossiers, including ecotoxicological profiles .

Data Gaps and Challenges

  • Contradictions in Thermodynamics : Variability in reported melting points or solubility for this compound analogs may arise from impurities or measurement protocols .
  • Standardization Needs : Evidence stresses replicable methods (e.g., specifying equipment models and trial counts) to resolve discrepancies .

Q & A

Q. How can researchers structure a manuscript to align with journal guidelines for studies on this compound?

  • Methodology : Follow IMRaD (Introduction, Methods, Results, Discussion) structure. In methods, specify instrument models (e.g., Bruker Avance III HD NMR), software versions, and statistical tests. Use tables to summarize raw data (e.g., crystallographic parameters) and figures for trend visualization (e.g., chromatograms). Reference prior studies using Vancouver citation style .

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